2-iodo-N-methylaniline
Overview
Description
2-Iodo-N-methylaniline is an organic compound with the molecular formula C₇H₈IN It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the nitrogen atom is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-methylaniline can be achieved through several methods. One common approach involves the iodination of N-methylaniline. This can be done using iodine (I₂) and potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) under mild conditions. Another method involves the decarboxylative iodination of anthranilic acids using iodine and potassium iodide under oxygen, which is a transition-metal-free and base-free process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives. Reduction reactions can convert it back to the parent aniline or other reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Depending on the nucleophile, products can include N-alkylated anilines or thiolated derivatives.
Oxidation Products: Nitroso or nitro derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Iodo-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-iodo-N-methylaniline depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets vary depending on the specific derivative or application being studied.
Comparison with Similar Compounds
2-Iodoaniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylaniline: Similar structure but lacks the iodine atom on the benzene ring.
2-Bromo-N-methylaniline: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 2-Iodo-N-methylaniline is unique due to the presence of both the iodine atom and the methyl group, which confer distinct reactivity and properties. The iodine atom provides a good leaving group for substitution reactions, while the methyl group on the nitrogen enhances the compound’s stability and reactivity compared to its non-methylated counterparts.
Properties
IUPAC Name |
2-iodo-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLMOORTNOTZCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452652 | |
Record name | 2-iodo-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57056-93-6 | |
Record name | 2-iodo-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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